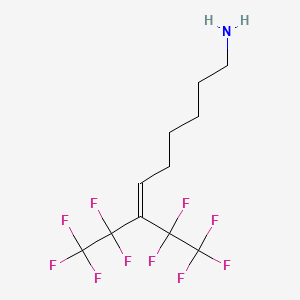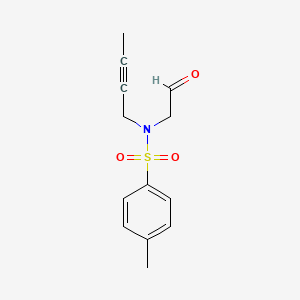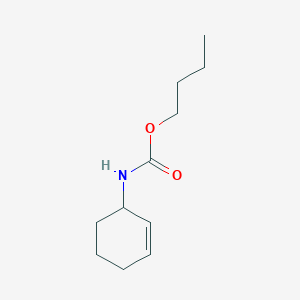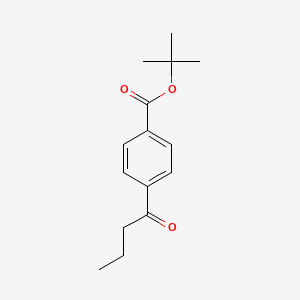![molecular formula C21H27NO2S B14196169 4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine CAS No. 918668-83-4](/img/structure/B14196169.png)
4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine is a chemical compound known for its unique structure and properties It consists of a morpholine ring attached to a benzenesulfinyl group and a phenylbutan-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine typically involves multiple steps. One common method includes the reaction of benzenesulfinyl chloride with 3-methyl-1-phenylbutan-2-amine to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound disrupts bacterial cell membranes and induces the production of reactive oxygen species (ROS), leading to bacterial cell death . In cancer research, it inhibits enzymes such as carbonic anhydrase IX, which is overexpressed in certain tumors, thereby reducing tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfinyl group and have shown similar antimicrobial and anticancer activities.
Morpholine derivatives: Compounds like amorolfine, which is used as an antifungal agent, share the morpholine ring structure.
Uniqueness
4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Propiedades
Número CAS |
918668-83-4 |
|---|---|
Fórmula molecular |
C21H27NO2S |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
4-[1-(benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine |
InChI |
InChI=1S/C21H27NO2S/c1-17(2)20(22-13-15-24-16-14-22)21(18-9-5-3-6-10-18)25(23)19-11-7-4-8-12-19/h3-12,17,20-21H,13-16H2,1-2H3 |
Clave InChI |
GWQKJPWWKIHYNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C1=CC=CC=C1)S(=O)C2=CC=CC=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)ethynyl]-3-(phenylethynyl)benzene](/img/structure/B14196089.png)


![Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B14196113.png)
![(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid](/img/structure/B14196121.png)
![2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14196131.png)
![3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B14196133.png)

![3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14196142.png)
![2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline](/img/structure/B14196144.png)

![Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate](/img/structure/B14196158.png)

![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)
